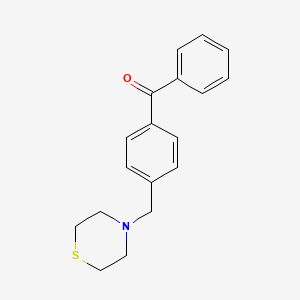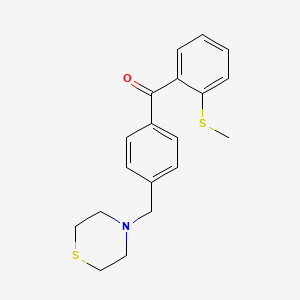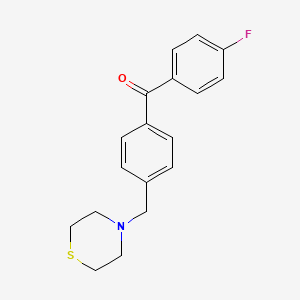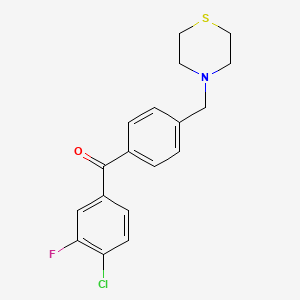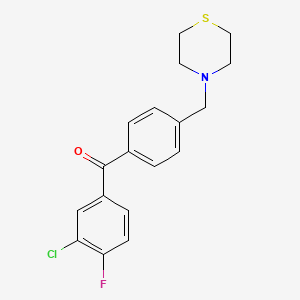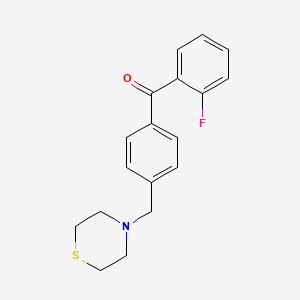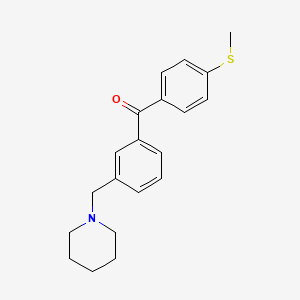
3-Piperidinomethyl-4'-thiomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinomethyl-4’-thiomethylbenzophenone is an organic compound with the molecular formula C20H23NOS It is characterized by the presence of a piperidine ring, a thiomethyl group, and a benzophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
-
Formation of the Benzophenone Core: : The initial step involves the preparation of the benzophenone core. This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Thiomethyl Group: : The thiomethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone derivative with a thiol reagent, such as methylthiol, under basic conditions.
-
Attachment of the Piperidinomethyl Group: : The final step involves the introduction of the piperidinomethyl group. This can be achieved through a Mannich reaction, where the benzophenone derivative reacts with formaldehyde and piperidine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Piperidinomethyl-4’-thiomethylbenzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinomethyl-4’-thiomethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Piperidinomethyl-4’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effect on cellular processes.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Research includes its pharmacokinetics, bioavailability, and therapeutic efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of 3-Piperidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with receptors or enzymes, modulating their activity. The thiomethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The benzophenone core can participate in various chemical reactions within biological systems, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methylthiobenzophenone: Similar structure but lacks the piperidinomethyl group.
3-Piperidinomethylbenzophenone: Similar structure but lacks the thiomethyl group.
4’-Thiomethylacetophenone: Similar structure but with an acetophenone core instead of benzophenone.
Uniqueness
3-Piperidinomethyl-4’-thiomethylbenzophenone is unique due to the combination of its functional groups The presence of both the piperidinomethyl and thiomethyl groups provides a distinct set of chemical properties and reactivity patterns
Propiedades
IUPAC Name |
(4-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVZBJIDXUBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643135 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-87-5 |
Source


|
| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone](/img/structure/B1325576.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
